molecular formula C2H4ClNO B3056010 Ethanimidoyl chloride, N-hydroxy- CAS No. 683-58-9

Ethanimidoyl chloride, N-hydroxy-

Cat. No.: B3056010
CAS No.: 683-58-9
M. Wt: 93.51 g/mol
InChI Key: RNSUNNOEBOGKHG-DUXPYHPUSA-N
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Description

Ethanimidoyl chloride, N-hydroxy- is an organic compound with the molecular formula C2H4ClNO It is a derivative of ethanimidoyl chloride where the nitrogen atom is bonded to a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanimidoyl chloride, N-hydroxy- can be synthesized through the reaction of substituted carboxylic acid amides with halogenating agents such as phosphorus pentachloride, phosphorus pentabromide, thionyl chloride, or carbonyl chloride

Industrial Production Methods: In an industrial setting, the production of ethanimidoyl chloride, N-hydroxy- may involve large-scale halogenation reactions using thionyl chloride or phosphorus pentachloride. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Ethanimidoyl chloride, N-hydroxy- undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid and hydroxylamine.

    Oxidation and Reduction: It can undergo oxidation to form oximes or reduction to form amines.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, alcohols, and thiols, can react with ethanimidoyl chloride, N-hydroxy- under mild conditions.

    Hydrolysis: Typically occurs in aqueous acidic or basic conditions.

    Oxidation and Reduction: Can be carried out using oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Yield substituted ethanimidoyl derivatives.

    Hydrolysis: Produces carboxylic acids and hydroxylamine.

    Oxidation and Reduction: Forms oximes or amines, respectively.

Scientific Research Applications

Ethanimidoyl chloride, N-hydroxy- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive molecules.

    Medicine: Explored for its potential use in drug development and as a building block for medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Ethanimidoyl chloride, N-hydroxy- can be compared with other imidoyl chlorides and hydroxylamine derivatives:

    Imidoyl Chlorides: Such as ethanimidoyl chloride, which lacks the hydroxyl group on the nitrogen atom. The presence of the hydroxyl group in ethanimidoyl chloride, N-hydroxy- increases its reactivity and potential for forming hydrogen bonds.

    Hydroxylamine Derivatives: Such as hydroxylamine hydrochloride, which is more stable and less reactive compared to ethanimidoyl chloride, N-hydroxy-.

Comparison with Similar Compounds

  • Ethanimidoyl chloride
  • Hydroxylamine hydrochloride
  • Oximes

Ethanimidoyl chloride, N-hydroxy- stands out due to its unique combination of reactivity and functional groups, making it a valuable compound in various chemical and industrial applications.

Properties

CAS No.

683-58-9

Molecular Formula

C2H4ClNO

Molecular Weight

93.51 g/mol

IUPAC Name

(1E)-N-hydroxyethanimidoyl chloride

InChI

InChI=1S/C2H4ClNO/c1-2(3)4-5/h5H,1H3/b4-2+

InChI Key

RNSUNNOEBOGKHG-DUXPYHPUSA-N

Isomeric SMILES

C/C(=N\O)/Cl

SMILES

CC(=NO)Cl

Canonical SMILES

CC(=NO)Cl

683-58-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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